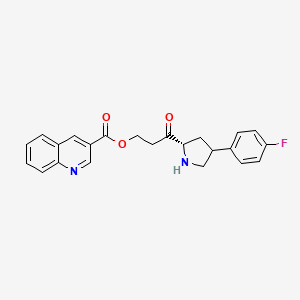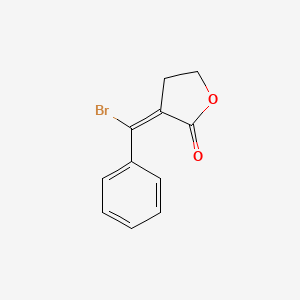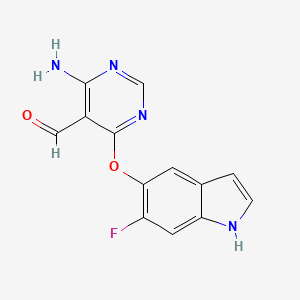![molecular formula C23H25N3O2 B15215892 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide CAS No. 649561-61-5](/img/structure/B15215892.png)
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a benzoyl group, an indole moiety, and a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the indole structure, which is a common motif in many biologically active molecules, adds to its importance.
Preparation Methods
The synthesis of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.
Coupling Reactions: The indole and piperidine moieties are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular processes and pathways, helping to elucidate mechanisms of action of various biological systems.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The benzoyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzoyl-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide: This compound differs in the position of the indole nitrogen, which can significantly affect its biological activity and binding properties.
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-3-carboxamide: The position of the carboxamide group is different, leading to variations in chemical reactivity and biological interactions.
1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]pyrrolidine-4-carboxamide: The piperidine ring is replaced with a pyrrolidine ring, which can alter the compound’s conformational flexibility and binding characteristics.
Properties
CAS No. |
649561-61-5 |
|---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-13-10-20-16-19-8-4-5-9-21(19)25-20)17-11-14-26(15-12-17)23(28)18-6-2-1-3-7-18/h1-9,16-17,25H,10-15H2,(H,24,27) |
InChI Key |
IKZBMMIAJRMDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
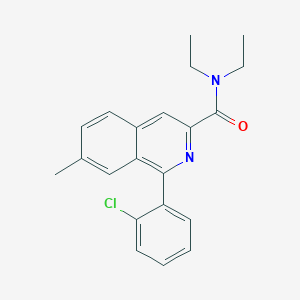
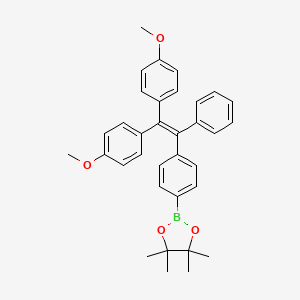
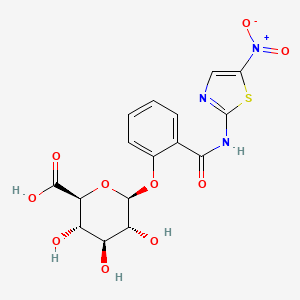
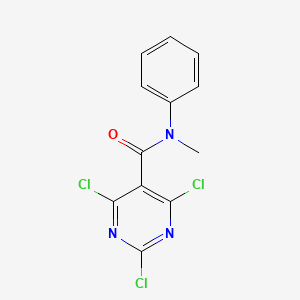
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
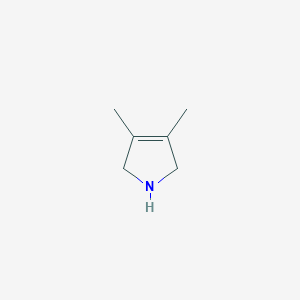
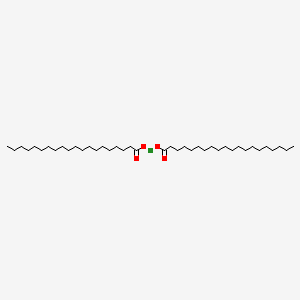
![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)
